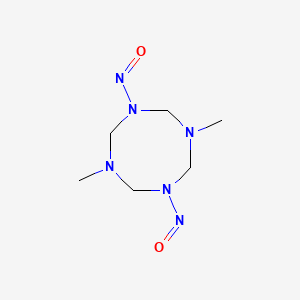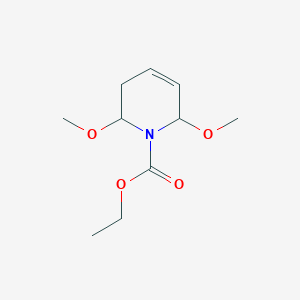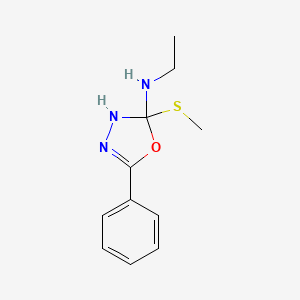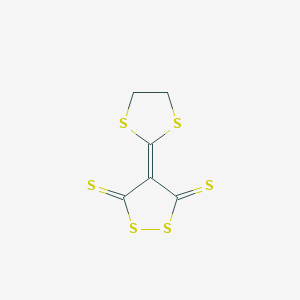
4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione typically involves the reaction of sodium ethene-1,1-dithiolate with polychloroalkanes in a water-based system . This method is environmentally friendly as it avoids the use of toxic solvents and catalysts. The reaction is carried out under reflux with vigorous stirring for several hours, resulting in high-purity dithiolanes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of substituted dithiolanes, depending on the reagents used.
Scientific Research Applications
4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs with antifungal or antibacterial activity.
Industry: The compound is used in the production of materials with specific properties, such as conductivity or resistance to oxidation.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione involves its interaction with molecular targets through its sulfur atoms. These interactions can disrupt normal cellular processes, leading to various biological effects. The compound may inhibit specific enzymes or interfere with the synthesis of essential biomolecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dithiolan-2-ylidene)-1,3-dithiolane
- 1,7-Bis(furyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione
- 1,7-Bis(thienyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione
Uniqueness
4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione is unique due to its specific arrangement of sulfur atoms and its ability to undergo a wide range of chemical reactions
Properties
CAS No. |
112763-59-4 |
|---|---|
Molecular Formula |
C6H4S6 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
4-(1,3-dithiolan-2-ylidene)dithiolane-3,5-dithione |
InChI |
InChI=1S/C6H4S6/c7-4-3(5(8)12-11-4)6-9-1-2-10-6/h1-2H2 |
InChI Key |
VCMKJWFZGULECW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C2C(=S)SSC2=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14308421.png)
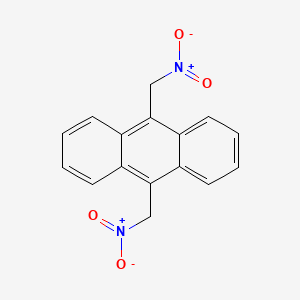
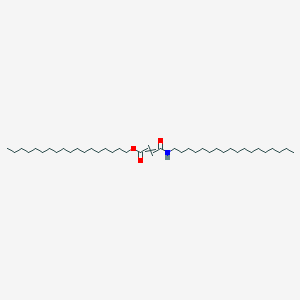
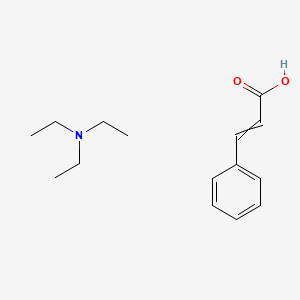
![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)
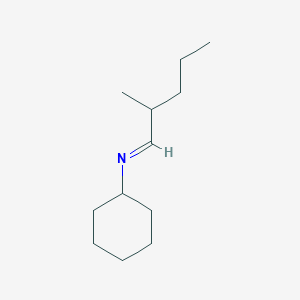
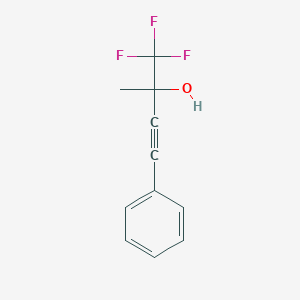
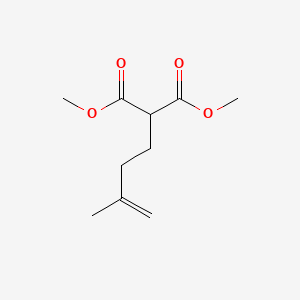
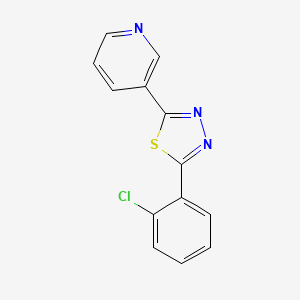
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)
